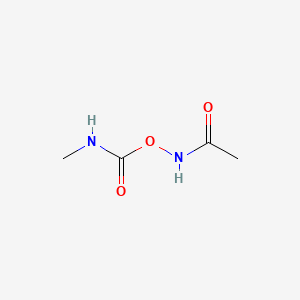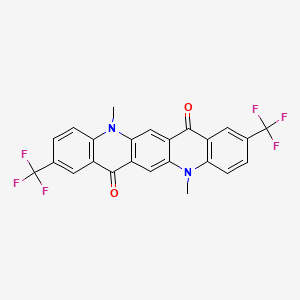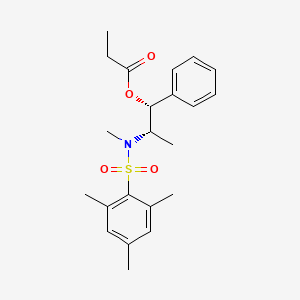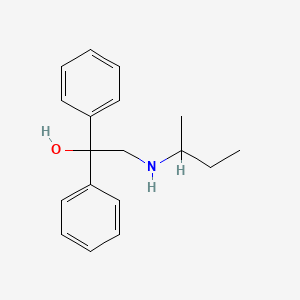
alpha-((sec-Butylamino)methyl)benzhydrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-((sec-Butylamino)methyl)benzhydrol: is a chemical compound with the molecular formula C18H23NO and a molecular weight of 269.42 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzhydrol moiety and a sec-butylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-((sec-Butylamino)methyl)benzhydrol typically involves the reaction of benzhydrol with sec-butylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for large-scale production. The product is then purified using standard industrial purification techniques .
Chemical Reactions Analysis
Types of Reactions: Alpha-((sec-Butylamino)methyl)benzhydrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzhydrol derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where the sec-butylamino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include N-bromosuccinimide (NBS) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products: The major products formed from these reactions include various benzhydrol derivatives and amine compounds .
Scientific Research Applications
Alpha-((sec-Butylamino)methyl)benzhydrol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-((sec-Butylamino)methyl)benzhydrol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Benzhydrol: A related compound with a similar structure but lacking the sec-butylamino group.
Diphenylmethanol: Another similar compound with a simpler structure.
Uniqueness: Alpha-((sec-Butylamino)methyl)benzhydrol is unique due to the presence of the sec-butylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
13150-35-1 |
|---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-(butan-2-ylamino)-1,1-diphenylethanol |
InChI |
InChI=1S/C18H23NO/c1-3-15(2)19-14-18(20,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,19-20H,3,14H2,1-2H3 |
InChI Key |
IYXUNALTWBOJDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


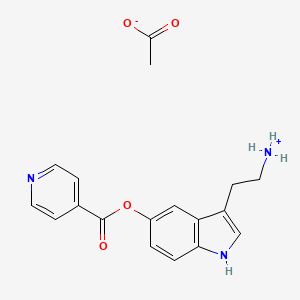
![9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane](/img/structure/B13739985.png)
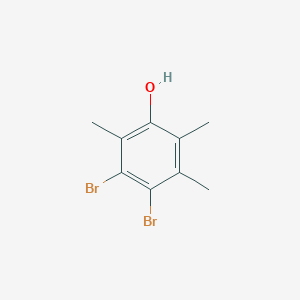



![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)
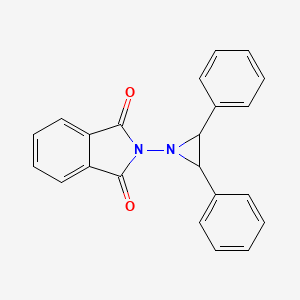
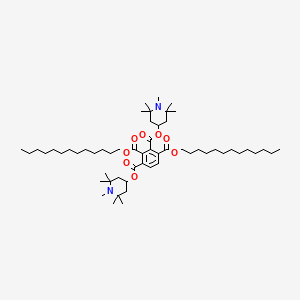
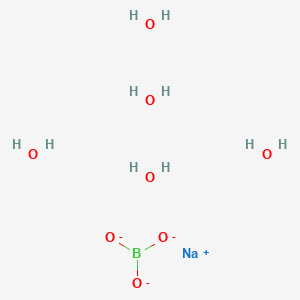
![5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13740037.png)
